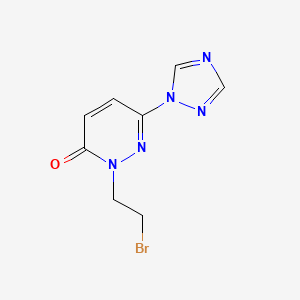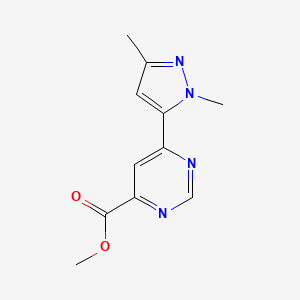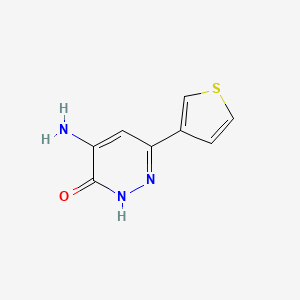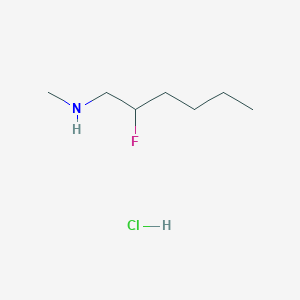
2-(2-bromoethyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(2-bromoethyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one, also known as 2-BE-6-T-2,3-DP, is a heterocyclic compound that has been used in the synthesis of various drugs and other compounds. The compound has a wide range of applications in the field of medicinal chemistry, including the synthesis of drugs, the development of new drug delivery systems, and the study of drug-target interactions.
Applications De Recherche Scientifique
Novel Synthetic Pathways
Research on similar compounds has led to the development of novel synthetic pathways that are significant for the synthesis of complex heterocyclic compounds. For instance, Crowley et al. (2006) demonstrated a novel conversion of acetylenic 1,2,4-triazoles into 3-alkyl-5-arylpyridazines, showcasing a method that might be applicable or analogous to the synthesis of the compound (Crowley, Russell, & Reynolds, 2006).
Antimicrobial and Antibacterial Activities
Several studies have synthesized compounds with triazolyl and pyridazinone moieties, demonstrating notable antimicrobial and antibacterial activities. For example, Kaplancikli et al. (2008) explored new triazole and triazolothiadiazine derivatives as potential antimicrobial agents, highlighting the therapeutic potential of these structures (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008). Such research underscores the importance of these compounds in developing new antibacterial and antimicrobial strategies.
Chemical Properties and Characterization
The characterization of similar compounds provides valuable information on their chemical properties. Studies like those conducted by Hwang et al. (2006), which focus on the synthesis and molecular structure of related triazol compounds, offer insight into the molecular configurations and potential reactivity of these molecules (Hwang, Tu, Wang, & Lee, 2006).
Propriétés
IUPAC Name |
2-(2-bromoethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5O/c9-3-4-13-8(15)2-1-7(12-13)14-6-10-5-11-14/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGBMGBECXJDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=NC=N2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoethyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B1484494.png)

amine hydrochloride](/img/structure/B1484497.png)



![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)
![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)
![(2-Methyl-2-azabicyclo[2.2.1]hept-7-yl)methanamine](/img/structure/B1484511.png)

![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)
![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)
![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)
![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)